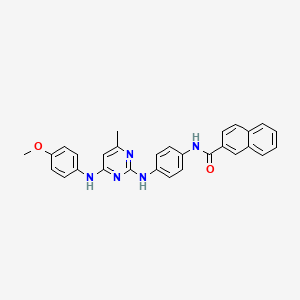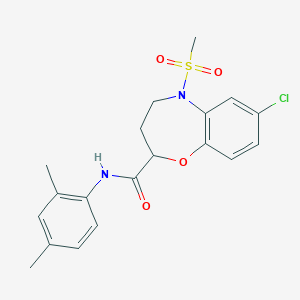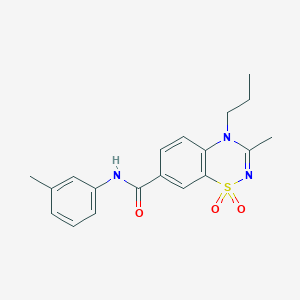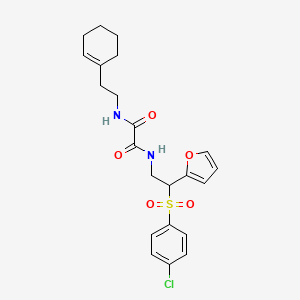
N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a naphthalene core, a carboxamide group, and multiple aromatic rings. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where primary amines are alkylated and reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents like NaBH4, and various catalysts. For instance, the reduction of nitriles and amides in the presence of LiAlH4 or NaBH4 is a typical reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates Additionally, it is used in the development of hole-transporting materials for perovskite solar cells, demonstrating its versatility in industrial applications .
Mecanismo De Acción
The mechanism of action of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical processes, potentially inhibiting or activating specific enzymes or receptors. Molecular docking and dynamic simulation studies have been used to investigate its binding affinity and interaction with target proteins .
Comparación Con Compuestos Similares
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE can be compared with similar compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of aromatic rings and functional groups in N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C29H25N5O2 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C29H25N5O2/c1-19-17-27(31-23-13-15-26(36-2)16-14-23)34-29(30-19)33-25-11-9-24(10-12-25)32-28(35)22-8-7-20-5-3-4-6-21(20)18-22/h3-18H,1-2H3,(H,32,35)(H2,30,31,33,34) |
Clave InChI |
MHFGQTDTMVHUJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11250467.png)
![N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide](/img/structure/B11250475.png)
![5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11250490.png)
![N'-[(2-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B11250492.png)

![2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11250500.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11250509.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B11250514.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11250529.png)
![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11250533.png)

